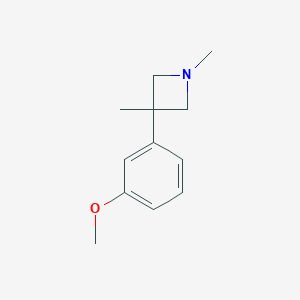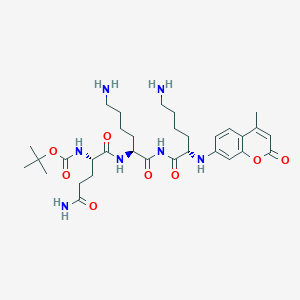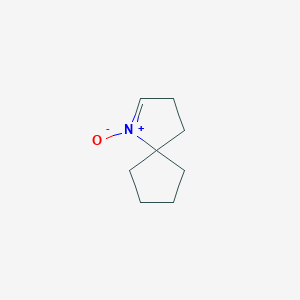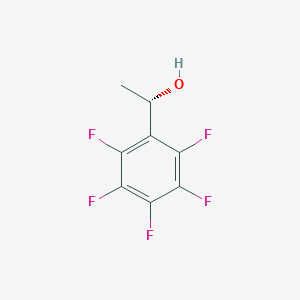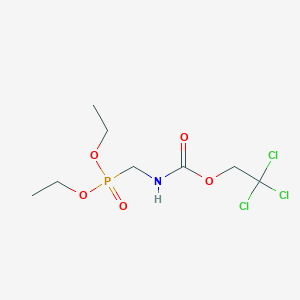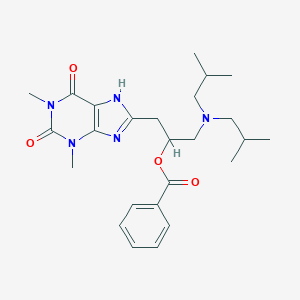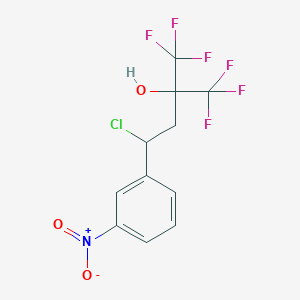
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, commonly known as NTBC, is a synthetic compound that has been extensively studied for its applications in scientific research. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine and other aromatic amino acids. NTBC has been used in various experimental settings to elucidate the role of HPPD in different physiological and biochemical processes.
Mecanismo De Acción
NTBC acts as a competitive inhibitor of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, binding to the enzyme's active site and preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This leads to a buildup of the substrate and a decrease in the biosynthesis of tyrosine and other aromatic amino acids.
Biochemical and physiological effects:
The inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol by NTBC has several biochemical and physiological effects, including the disruption of tyrosine and other aromatic amino acid metabolism. This can lead to the accumulation of toxic intermediates and the development of metabolic disorders. In cancer cells, NTBC has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTBC has several advantages for use in laboratory experiments, including its potency and specificity for 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol inhibition. However, its effects on tyrosine and other aromatic amino acid metabolism can be complex and difficult to interpret. Additionally, the use of NTBC in vivo can be challenging due to its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for research on NTBC and its applications. One area of interest is the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer and other diseases, and the potential for NTBC as a therapeutic agent. Another area of interest is the development of new inhibitors of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol that may have improved potency and selectivity. Finally, there is potential for the use of NTBC in the study of other metabolic pathways and biochemical processes.
Métodos De Síntesis
The synthesis of NTBC involves several steps, including the reaction of 4-chloro-1,1,1-trifluoro-3-nitro-3-phenylpropan-2-one with trifluoroacetic acid and sodium borohydride to form the intermediate 4-chloro-1,1,1-trifluoro-3-nitro-4-phenylbutan-2-ol. This intermediate is then reacted with trifluoroacetic anhydride and trifluoromethanesulfonic acid to produce the final product, NTBC.
Aplicaciones Científicas De Investigación
NTBC has been used in various scientific research applications, including the study of metabolic disorders, cancer, and other diseases. Its potent inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol has been shown to affect the biosynthesis of tyrosine and other aromatic amino acids, leading to metabolic disruptions that can be studied in vitro and in vivo. NTBC has also been used to study the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer cells, where it has been shown to have potential as a therapeutic agent.
Propiedades
Número CAS |
100482-44-8 |
|---|---|
Nombre del producto |
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol |
Fórmula molecular |
C11H8ClF6NO3 |
Peso molecular |
351.63 g/mol |
Nombre IUPAC |
4-chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C11H8ClF6NO3/c12-8(6-2-1-3-7(4-6)19(21)22)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,20H,5H2 |
Clave InChI |
UFLYCPKQNJKUGW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl |
Sinónimos |
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butan ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





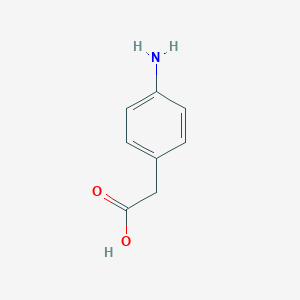
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)

